1,2-Dibromo-2-chloro-3-fluoropropane

Übersicht

Beschreibung

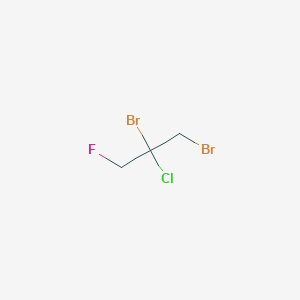

1,2-Dibromo-2-chloro-3-fluoropropane is an organohalogen compound with the molecular formula C₃H₄Br₂ClF It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-2-chloro-3-fluoropropane can be synthesized through the addition reaction of 3-chloropropene with bromine under atmospheric pressure and temperatures ranging from 10-25°C. The reaction product is then purified by vacuum distillation .

Industrial Production Methods: In industrial settings, the preparation involves adding the raw material to an emulsifier and xylene, followed by emulsification at 55-60°C for half an hour to produce an 80% emulsion .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dibromo-2-chloro-3-fluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted by other nucleophiles.

Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Oxidation Reactions: It can be oxidized to form different products depending on the conditions.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be employed.

Major Products Formed:

Substitution: Products include various substituted propanes.

Reduction: Products include simpler hydrocarbons like propane.

Oxidation: Products include carboxylic acids or ketones depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

1,2-Dibromo-2-chloro-3-fluoropropane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is used to study the effects of halogenated hydrocarbons on biological systems.

Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Dibromo-2-chloro-3-fluoropropane involves its interaction with biological molecules. It can form adducts with DNA, leading to alkylation and potential mutagenic effects . The compound’s halogen atoms play a crucial role in its reactivity and interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

- 1,2-Dibromo-3-chloropropane

- 1,2-Dibromo-2,3-dichloropropane

- 1,2-Dibromo-2-chloro-3-iodopropane

Comparison: 1,2-Dibromo-2-chloro-3-fluoropropane is unique due to the presence of a fluorine atom, which imparts distinct chemical properties compared to its analogs. The fluorine atom increases the compound’s reactivity and influences its interaction with biological molecules .

Biologische Aktivität

1,2-Dibromo-2-chloro-3-fluoropropane (DBCFP) is a halogenated organic compound with significant biological activity and toxicity implications. This article explores its biological effects, toxicokinetics, metabolism, and potential health risks based on diverse sources.

DBCFP is characterized by the molecular formula C₃H₄Br₂ClF. Its structure includes multiple halogen substituents, which contribute to its reactivity and biological effects. The presence of bromine and chlorine atoms makes it a subject of concern in toxicological studies.

Toxicokinetics

Absorption and Distribution

DBCFP is rapidly absorbed through the gastrointestinal tract and is presumed to be readily absorbed via the respiratory tract and skin. Studies indicate that it distributes widely in tissues, with a notable accumulation in adipose tissue. The compound is metabolized primarily through cytochrome P450 oxidation, forming reactive epoxide intermediates that can bind to cellular macromolecules, leading to toxicity .

Metabolic Pathway

The metabolic pathway for DBCFP involves conversion to epoxide derivatives, which may undergo hydrolysis or conjugation with glutathione. This process facilitates the excretion of metabolites primarily through urine, with minor excretion occurring via feces or exhalation .

Carcinogenicity

Research has indicated that DBCFP exhibits carcinogenic properties. In animal studies, exposure has been linked to increased incidences of lung and nasal tumors in mice and mammary gland adenocarcinomas in female rats . A significant finding was that among workers exposed to DBCFP, there were higher-than-expected rates of respiratory cancers .

Genotoxicity

DBCFP has demonstrated genotoxic effects, particularly in renal tissues. Studies show that it induces DNA damage in rat kidney cells at lower doses compared to other species. Notably, rat testicular cells exhibited increased single-strand DNA breaks upon exposure, while human testicular cells showed no such damage at comparable doses .

Occupational Exposure

In occupational settings, studies have documented adverse reproductive outcomes associated with DBCFP exposure. Workers exposed to the compound exhibited decreased sperm counts and altered sperm morphology, correlating with exposure duration .

Animal Studies

In a controlled study involving Fischer 344 rats and B6C3F1 mice exposed to DBCFP via inhalation, significant respiratory changes were noted at concentrations as low as 1 ppm. Higher concentrations resulted in severe olfactory epithelium damage and increased mortality rates among treated groups .

Summary of Findings

The following table summarizes key findings related to the biological activity of DBCFP:

Eigenschaften

IUPAC Name |

1,2-dibromo-2-chloro-3-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2ClF/c4-1-3(5,6)2-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXWQRSPCISHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660109 | |

| Record name | 1,2-Dibromo-2-chloro-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70192-60-8 | |

| Record name | 1,2-Dibromo-2-chloro-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.